Cas no 143625-40-5 (1(4H)-Naphthalenone,2-[(1R,2R,3R)-3-[(1R)-1,5-dimethyl-4-methylenehexyl]-2-(2-hydroxyethyl)-2-methylcyclopentyl]-4a,5,6,7,8,8a-hexahydro-4,6-dihydroxy-8a-methyl-,(4S,4aS,6S,8aS)-)
143625-40-5 structure
Product Name:1(4H)-Naphthalenone,2-[(1R,2R,3R)-3-[(1R)-1,5-dimethyl-4-methylenehexyl]-2-(2-hydroxyethyl)-2-methylcyclopentyl]-4a,5,6,7,8,8a-hexahydro-4,6-dihydroxy-8a-methyl-,(4S,4aS,6S,8aS)-
N.o CAS:143625-40-5
MF:C28H46O4
MW:446.662449359894
CID:172460
PubChem ID:132571
Update Time:2025-04-19
1(4H)-Naphthalenone,2-[(1R,2R,3R)-3-[(1R)-1,5-dimethyl-4-methylenehexyl]-2-(2-hydroxyethyl)-2-methylcyclopentyl]-4a,5,6,7,8,8a-hexahydro-4,6-dihydroxy-8a-methyl-,(4S,4aS,6S,8aS)- Propriedades químicas e físicas
Nomes e Identificadores
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- 1(4H)-Naphthalenone,2-[(1R,2R,3R)-3-[(1R)-1,5-dimethyl-4-methylenehexyl]-2-(2-hydroxyethyl)-2-methylcyclopentyl]-4a,5,6,7,8,8a-hexahydro-4,6-dihydroxy-8a-methyl-,(4S,4aS,6S,8aS)-
- (8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one
- 1(4H)-Naphthalenone,2-[(1R,2R,3R)-3-[(1R)-1,5-dimethyl-4-methylenehexyl]-2-(2-hydroxyethyl)-2-...
- 1(4H)-Naphthalenone,2-[(1R,2R,3R)-3-[(1R)-1,5-dimethyl-4-methylenehexyl]-2-(2-hydroxyethyl)-2-methylcyclopentyl]-4a,5,6,7,8,8
- (8aS)-4,6-dihydroxy-2-{(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl}-8a-methyl-4a,5,6,7,8,8a-hexahydronaphthalen-1(4H)-one
- 9,11-Seco-3,6,11-trihydroxy-24-methylenecholest-7-en-9-one
- 9,11-Secoergosta-7,24(28)-dien-9-one, 3,6,11-trihydroxy-, (3beta,5alpha,6alpha)-
- 9,11-Symco
- 4,6-Dihydroxy-2-[2-(2-hydroxyethyl)-2-methyl-3-(6-methyl-5-methylideneheptan-2-yl)cyclopentyl]-8a-methyl-4a,5,6,7,8,8a-hexahydronaphthalen-1(4H)-one
- 143625-40-5
- DTXSID70931973
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- Inchi: 1S/C28H46O4/c1-17(2)18(3)7-8-19(4)22-9-10-23(27(22,5)13-14-29)21-16-25(31)24-15-20(30)11-12-28(24,6)26(21)32/h16-17,19-20,22-25,29-31H,3,7-15H2,1-2,4-6H3/t19-,20?,22-,23?,24?,25?,27-,28+/m1/s1
- Chave InChI: XHFAXVFEJWTPSR-LQZOCPDKSA-N
- SMILES: OC1C=C(C([C@@]2(C)CCC(CC21)O)=O)C1CC[C@H]([C@H](C)CCC(=C)C(C)C)[C@@]1(C)CCO
Propriedades Computadas
- Massa Exacta: 446.34
- Massa monoisotópica: 446.34
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 32
- Contagem de Ligações Rotativas: 8
- Complexidade: 740
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 4
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.6
- Superfície polar topológica: 77.8Ų
Propriedades Experimentais
- Densidade: 1.07
- Ponto de ebulição: 581.5°Cat760mmHg
- Ponto de Flash: 319.5°C
- Índice de Refracção: 1.532
1(4H)-Naphthalenone,2-[(1R,2R,3R)-3-[(1R)-1,5-dimethyl-4-methylenehexyl]-2-(2-hydroxyethyl)-2-methylcyclopentyl]-4a,5,6,7,8,8a-hexahydro-4,6-dihydroxy-8a-methyl-,(4S,4aS,6S,8aS)- Literatura Relacionada
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